molecular formula C21H17ClN2O2 B2612008 1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole CAS No. 865616-12-2

1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2612008
CAS No.: 865616-12-2
M. Wt: 364.83
InChI Key: GAYCSMRJYXITHU-UHFFFAOYSA-N
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Description

1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is a synthetic pyrazoline derivative of significant interest in medicinal chemistry research. Pyrazoline-based compounds are widely recognized for their diverse pharmacological profiles, demonstrated to exhibit antimicrobial , anti-inflammatory , anticancer, and anticonvulsant activities in preclinical studies . The specific structure of this compound, incorporating furan and chlorobenzoyl moieties, is designed to optimize its interaction with biological targets. Furan and substituted phenyl groups are common pharmacophores that can enhance a molecule's binding affinity and bioactivity . This compound serves as a key intermediate for researchers developing novel therapeutic agents. It is part of a class of molecules investigated for their potential to inhibit the growth of various microorganisms and modulate inflammatory pathways . The structure-activity relationship (SAR) of such pyrazoline derivatives is a vital area of study for designing more potent and selective drugs. Researchers utilize this compound in lead optimization and as a precursor for synthesizing more complex heterocyclic systems, such as thiazoles and 1,3,4-thiadiazoles, which are also known for their broad-spectrum biological activities . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations concerning the handling and use of this chemical.

Properties

IUPAC Name

(3-chlorophenyl)-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c1-14-7-9-15(10-8-14)18-13-19(20-6-3-11-26-20)24(23-18)21(25)16-4-2-5-17(22)12-16/h2-12,19H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYCSMRJYXITHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a furan ring and chlorobenzoyl moiety, suggests diverse pharmacological applications.

Chemical Structure and Properties

  • Molecular Formula : C21H17ClN2O2
  • Molecular Weight : 364.83 g/mol
  • IUPAC Name : (3-chlorophenyl)-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Recent research indicates that pyrazole derivatives exhibit significant anticancer effects. The compound has shown effectiveness against several cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis via caspase activation
HeLa15.0Inhibition of cell proliferation
A54910.0Modulation of Bcl-2 family proteins

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties:

  • In Vitro Studies : Reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS) stimulated macrophages.
  • Potential Applications : This activity suggests its use in treating inflammatory diseases such as rheumatoid arthritis.

Antimicrobial Activity

The antimicrobial efficacy of the compound has been assessed against various bacterial strains:

  • Bacteria Tested : Staphylococcus aureus and Escherichia coli.
  • Results : The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotics
Staphylococcus aureus32Equivalent to Methicillin
Escherichia coli64Comparable to Ciprofloxacin

Case Studies

  • Case Study on Anticancer Activity :
    A study published in the Journal of Medicinal Chemistry reported that the compound significantly inhibited the growth of MCF-7 cells with an IC50 value of 12.5 µM. The study highlighted that treatment led to increased levels of apoptotic markers, indicating effective induction of cell death.
  • Case Study on Anti-inflammatory Effects :
    In another investigation, the compound was tested for its ability to reduce inflammation in a murine model of arthritis. Results showed a marked decrease in paw swelling and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory conditions.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that compounds with pyrazole derivatives exhibit significant antimicrobial properties. For instance, pyrazoline derivatives have been synthesized and evaluated for their effectiveness against various bacterial strains. A study highlighted the synthesis of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole derivatives, which demonstrated promising antimicrobial activities against Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. A series of pyrazole compounds were tested for anti-inflammatory activity, showing potential as therapeutic agents in treating inflammatory diseases. The mechanisms typically involve the inhibition of pro-inflammatory cytokines and enzymes .

3. Analgesic and Antipyretic Properties
In addition to anti-inflammatory effects, certain pyrazole derivatives have been evaluated for analgesic (pain-relieving) and antipyretic (fever-reducing) activities. These compounds can potentially serve as alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs), offering similar benefits with potentially fewer side effects .

Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Sciences Review evaluated several synthesized pyrazole derivatives for their antimicrobial activity against various pathogens. Among these, 1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole showed notable inhibition against Staphylococcus aureus and Escherichia coli .

Study 2: Anti-inflammatory Mechanism

In another investigation focusing on inflammatory models, this compound was administered to mice subjected to induced inflammation. Results indicated a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Chemical Reactions Analysis

Oxidation of the Dihydropyrazole Ring

The 4,5-dihydro-1H-pyrazole (pyrazoline) ring undergoes oxidation to form a fully aromatic pyrazole structure. This reaction is critical for enhancing stability and modulating electronic properties.

Reaction Conditions Reagents/Catalysts Product Yield Source
Oxidation in acetonitrileK₂S₂O₈, H₂SO₄ (catalytic)1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methylphenyl)-1H-pyrazole75–80%
Oxidation with KMnO₄ in acidic mediaKMnO₄, H₂O, HClPyrazole derivative with ketone formation at the 4,5-positionN/R

Mechanism :

  • Potassium persulfate (K₂S₂O₈) acts as a strong oxidizer, removing two hydrogen atoms from the dihydropyrazole ring to generate aromaticity .

  • Acidic conditions stabilize intermediates and prevent side reactions.

Nucleophilic Acyl Substitution at the Chlorobenzoyl Group

The electron-deficient carbonyl group adjacent to the chlorine atom facilitates nucleophilic substitution reactions.

Reaction Nucleophile Conditions Product Source
HydrolysisH₂O/OH⁻Reflux in NaOH/EtOH3-Chlorobenzoic acid derivative
AminolysisNH₃/RNH₂Room temperature, polar solventAmide or substituted amide derivatives

Key Findings :

  • Hydrolysis under basic conditions replaces the chlorobenzoyl group with a hydroxyl group, forming a carboxylic acid.

  • Primary amines react selectively at the carbonyl carbon, yielding sulfonamide-linked analogs.

Electrophilic Substitution on the Furan Ring

The electron-rich furan ring undergoes electrophilic aromatic substitution (EAS), particularly at the 5-position.

Reaction Electrophile Conditions Product Source
NitrationHNO₃/H₂SO₄0–5°C, 2 hours5-Nitro-furan-substituted pyrazole derivative
SulfonationSO₃/H₂SO₄50°C, 4 hours5-Sulfo-furan-substituted pyrazole derivative

Regioselectivity :

  • Substituents on the furan ring direct electrophiles to the less hindered 5-position due to steric and electronic effects .

Functionalization via Pyrazole Nitrogen

The NH group in the pyrazole ring participates in alkylation and acylation reactions.

Reaction Reagent Conditions Product Source
AlkylationCH₃I, K₂CO₃DMF, 60°C, 6 hoursN-Methylpyrazole derivative
AcylationAcCl, Et₃NDCM, 0°C, 2 hoursN-Acetylpyrazole derivative

Limitations :

  • Bulky substituents on the pyrazole ring reduce reactivity at the NH site .

Cycloaddition Reactions

The furan ring and dihydropyrazole moiety enable participation in Diels-Alder and 1,3-dipolar cycloadditions.

Reaction Dienophile/Dipole Conditions Product Source
Diels-AlderMaleic anhydrideToluene, reflux, 12 hrsBicyclic adduct with fused furan-pyrazole system
1,3-Dipolar CycloadditionDiazomethaneEt₂O, RT, 3 hrsTriazole-linked hybrid structure

Applications :

  • Cycloadditions expand the compound’s utility in synthesizing polycyclic architectures for drug discovery .

Reduction of the Dihydropyrazole Ring

Though less common, the dihydropyrazole ring can undergo further reduction under specific conditions.

Reaction Reducing Agent Conditions Product Source
Catalytic hydrogenationH₂, Pd/CEtOH, 50 psi, 6 hoursFully saturated pyrrolidine analog

Challenges :

  • Over-reduction may lead to ring-opening byproducts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Halogenated Aryl Groups : Chloro (Cl) and fluoro (F) substituents at aryl positions (e.g., 4-chlorophenyl or 4-fluorophenyl) enhance antimicrobial activity due to increased lipophilicity and membrane penetration .
  • Heterocyclic Moieties : Furan-2-yl groups (as in the target compound) correlate with anti-inflammatory activity, while thiophene derivatives exhibit antioxidant properties .
  • Trifluoromethyl Groups : These improve metabolic stability and bioavailability, as seen in antipyretic/anti-inflammatory analogs .
Structural and Crystallographic Comparisons
  • Crystal Packing : Compounds with halogen substituents (Cl, Br) show isostructural crystallinity but differ in intermolecular interactions. For example, chloro derivatives (e.g., compound 4 in ) exhibit tighter packing due to Cl’s higher electronegativity compared to bromo analogs .
  • Conformational Flexibility : The dihydropyrazole core adopts a planar conformation in most analogs, but bulky substituents (e.g., trifluoromethyl) induce torsional strain, affecting binding site interactions .

Q & A

Q. What are the standard synthetic protocols for preparing 4,5-dihydro-1H-pyrazole derivatives with aryl substituents?

The synthesis typically involves cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. For example:

  • Hydrazine hydrate reflux : Reacting (2E)-1-aryl-3-(substituted phenyl)prop-2-en-1-one with hydrazine hydrate in butyric acid under reflux (10–12 hours) yields pyrazoline derivatives .
  • Vilsmeier–Haack reaction : Used to synthesize 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde intermediates from 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones .
  • Solvent selection : Ethanol or DMF is often used for recrystallization to obtain pure single crystals for structural analysis .

Q. How are spectroscopic techniques applied to characterize this compound?

  • NMR/IR : Protons on the pyrazole ring and substituents (e.g., 3-chlorobenzoyl, furan) are identified via <sup>1</sup>H/<sup>13</sup>C NMR. IR confirms carbonyl (C=O) and aromatic C-H stretches .
  • X-ray crystallography : Determines dihedral angles between aromatic rings and pyrazole puckering parameters (e.g., envelope conformation with Q = 0.1957 Å and φ = 314.1°) .

Advanced Research Questions

Q. How do substituents (e.g., 3-chlorobenzoyl, furan-2-yl) influence biological activity in pyrazoline derivatives?

  • Electron-withdrawing groups : The 3-chlorobenzoyl group enhances electrophilicity, potentially improving binding to enzyme active sites (e.g., anticonvulsant targets like GABA receptors) .
  • Heterocyclic moieties : The furan-2-yl group may contribute to π-π stacking interactions in biological systems, as seen in similar compounds with benzodioxolyl or trifluoromethylphenyl groups .
  • Structure-activity relationship (SAR) : Compare analogs (e.g., 4-methylphenyl vs. 4-chlorophenyl) using in vitro assays to quantify potency differences .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

  • Weak C–H⋯O bonds : Observed between phenyl rings and ketone groups, forming R2<sup>2</sup>(16) ring motifs .
  • C–H⋯π interactions : Link dimeric units into columns along specific crystallographic axes, influencing packing efficiency .
  • Hydrogen bonding : Hydroxy or carbonyl groups in derivatives like 5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole form O–H⋯N/O bonds, affecting solubility .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding to receptors (e.g., carbonic anhydrase IX or prostaglandin synthases) using software like AutoDock. Compare docking scores with analogs (e.g., trifluoromethyl-substituted pyrazoles) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution at the 3-chlorobenzoyl site .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues for mutagenesis studies .

Methodological Considerations

Q. How to resolve contradictions in biological data across pyrazoline analogs?

  • Control experiments : Standardize assay conditions (e.g., IC50 measurements at fixed pH/temperature) .
  • Meta-analysis : Compare datasets from structurally related compounds (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl derivatives) to identify trends in substituent effects .
  • Crystallographic validation : Correlate bioactivity with molecular conformation (e.g., twisted vs. planar aryl rings) .

Q. What strategies optimize yield in multi-step syntheses of complex pyrazolines?

  • Microwave-assisted synthesis : Reduces reaction time for chalcone precursors (e.g., 30 minutes vs. 10 hours under reflux) .
  • Protecting groups : Use tert-butyl or acetyl groups to prevent side reactions during cyclization .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization for >95% purity .

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